molecular formula C14H20BrN3 B13664483 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13664483
M. Wt: 310.23 g/mol
InChI Key: SUYCEYPVYYLHKL-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[55]undecane is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[55]undecane typically involves multiple steps, starting with the preparation of the spiro[55]undecane core This core can be synthesized through a series of reactions involving the formation of spirocyclic intermediates

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromopyridinyl group can engage in various binding interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s overall activity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of a spirocyclic structure with a bromopyridinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20BrN3

Molecular Weight

310.23 g/mol

IUPAC Name

3-(2-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20BrN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

SUYCEYPVYYLHKL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC(=NC=C3)Br

Origin of Product

United States

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